methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring substituted with a pyridinyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridinyl and trifluoromethyl groups. The final step involves the esterification of the carboxylate group.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of Substituents: The pyridinyl and trifluoromethyl groups can be introduced via substitution reactions. For example, the trifluoromethyl group can be added using trifluoromethyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylate group using methanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
N-(Substituted pyridinyl)-1-methyl (phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound shares a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar in structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridinyl group allows for specific interactions with biological targets.
Properties
Molecular Formula |
C16H11F3N4O3S |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
methyl 3-[[1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H11F3N4O3S/c1-26-15(25)12-10(5-7-27-12)22-14(24)9-8-21-23(13(9)16(17,18)19)11-4-2-3-6-20-11/h2-8H,1H3,(H,22,24) |
InChI Key |
CVWRGHRVZYXRHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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